![molecular formula C4H6O3 B051205 Oxetane-3-carboxylic acid CAS No. 114012-41-8](/img/structure/B51205.png)
Oxetane-3-carboxylic acid
Overview
Description
Oxetane-3-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It is slightly soluble in water .
Synthesis Analysis
Oxetane-3-carboxylic acid can be synthesized through various methods. One such method involves the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . Another method involves the cyclization of a related intermediate to form a 2,2-disubstituted oxetane through conjugate addition of a hydroxy malonate to a vinyl sulfonium salt, forming an ylide, which underwent proton transfer and cyclization .Molecular Structure Analysis
The molecular formula of Oxetane-3-carboxylic acid is C4H6O3 . The InChI Key is UWOTZNQZPLAURK-UHFFFAOYSA-N .Chemical Reactions Analysis
Oxetanes are less reactive than epoxides, and generally unreactive in basic conditions, although Grignard reagents at elevated temperatures and complex hydrides will cleave them .Physical And Chemical Properties Analysis
Oxetane-3-carboxylic acid is a pale yellow liquid . The oxetane ring is a four-membered ring containing an oxygen atom with an inherent ring strain of 106 kJ·mol−1 .Scientific Research Applications
Synthesis of New Heterocyclic Amino Acid Derivatives
Oxetane-3-carboxylic acid has been used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . This process involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
Medicinal Chemistry
The four-membered oxetane ring, which is a part of Oxetane-3-carboxylic acid, has been increasingly exploited in medicinal chemistry . It influences physicochemical properties as a stable motif and has a propensity to undergo ring-opening reactions .
Synthesis of Various Oxetane-containing Lead Compounds
Oxetane-3-carboxylic acid can be used to synthesize various oxetane-containing lead compounds with improved solubility, reduced lipophilicity, and amphiphilicity .
Synthesis of (Hydroxymethyl)oxazoles and (Hydroxymethyl)thiazoles
Oxetane-3-carboxylic acid can be used in the synthesis of (hydroxymethyl)oxazoles and (hydroxymethyl)thiazoles via a single-step microwave-mediated reaction with primary amides and thioamides, respectively .
Raw Material in Organic Synthesis
Oxetane-3-carboxylic acid is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the production of various pharmaceuticals and agrochemicals .
Synthesis of Spirocyclic Azetidine-Oxetane
Oxetane-3-carboxylic acid has been used in the synthesis of a spirocyclic azetidine-oxetane . This transformation was successful in the generation of a spirocyclic azetidine-oxetane .
Mechanism of Action
Target of Action
Oxetane-3-carboxylic acid is a heterocyclic carboxylic acid compound primarily used in laboratory organic synthesis as an intermediate in pharmaceutical research
Mode of Action
Oxetanes, in general, have been shown to influence physicochemical properties as stable motifs in medicinal chemistry . They are high-energy oxygen-containing non-aromatic heterocycles that are of great interest as potential pharmacophores with a significant spectrum of biological activities .
Biochemical Pathways
Oxetane-3-carboxylic acid may be involved in various biochemical pathways. For instance, it can be used to synthesize various oxetane-containing lead compounds with improved solubility, reduced lipophilicity, and amphiphilicity . .
Pharmacokinetics
Oxetanes, including Oxetane-3-carboxylic acid, are known to be more metabolically stable and lipophilicity neutral . They reduce the basicity of their adjacent nitrogen atom, which may lower the drug’s overall lipophilicity . This property can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
Oxetane-containing compounds have demonstrated various biological activities, including antineoplastic, antiviral, and antifungal activities .
Action Environment
The action of Oxetane-3-carboxylic acid can be influenced by various environmental factors. For instance, it is air-sensitive and should be stored at -20°C . Furthermore, its reactivity may be influenced by the presence of other compounds or conditions in its environment .
Safety and Hazards
Future Directions
Oxetanes are gaining significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are being increasingly used in drug discovery campaigns . The oxetane ring is an emergent, underexplored motif in drug discovery that shows attractive properties such as low molecular weight, high polarity, and marked three-dimensionality .
properties
IUPAC Name |
oxetane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOTZNQZPLAURK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600567 | |
Record name | Oxetane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxetane-3-carboxylic acid | |
CAS RN |
114012-41-8 | |
Record name | Oxetane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxetane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is oxetane-3-carboxylic acid synthesized using flow chemistry, as described in the paper?
A1: The paper describes a two-step flow synthesis of oxetane-3-carboxylic acid. First, furan is converted to oxetan-3-one via ozonolysis. [] Then, in a separate flow process, oxetan-3-one undergoes further ozonolysis to yield oxetane-3-carboxylic acid. [] This flow chemistry approach offers advantages in terms of scalability and efficiency compared to traditional batch reactions.
Q2: Are there any advantages to using flow chemistry for the synthesis of oxetane-3-carboxylic acid, compared to traditional batch methods?
A2: Yes, the paper highlights some potential benefits of flow chemistry for this synthesis. Flow reactions often exhibit improved control over reaction conditions, leading to increased selectivity and yield. [] Additionally, flow chemistry can enhance safety by handling hazardous reagents like ozone in a contained environment. [] The scalability of flow processes also makes them attractive for potential industrial applications.
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